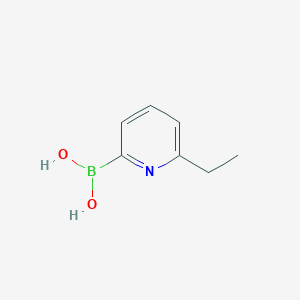
2,7-Dimethyl-6,7-dihydro-1H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dimethyl-6,7-dihydro-1H-purine is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its two methyl groups attached to the purine ring, which can influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethyl-6,7-dihydro-1H-purine typically involves the alkylation of purine derivatives. One common method includes the reaction of purine with methylating agents under controlled conditions. For instance, the reaction of purine with methyl iodide in the presence of a base such as potassium carbonate can yield the desired dimethylated product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes purification steps such as recrystallization or chromatography to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 2,7-Dimethyl-6,7-dihydro-1H-purine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding purine oxides.
Reduction: Reduction reactions can convert it into more reduced forms of purine derivatives.
Substitution: Nucleophilic substitution reactions can replace one or more hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine oxides, while substitution reactions can introduce various functional groups into the purine ring .
科学的研究の応用
2,7-Dimethyl-6,7-dihydro-1H-purine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex purine derivatives.
Biology: It is used in studies related to nucleic acids and enzyme interactions.
Medicine: This compound is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2,7-Dimethyl-6,7-dihydro-1H-purine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This interaction can affect various biochemical pathways, including those involved in DNA replication and repair .
類似化合物との比較
Theobromine: 3,7-Dimethylxanthine, found in cocoa and chocolate.
Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.
Theophylline: 1,3-Dimethylxanthine, used in respiratory therapies.
Uniqueness: 2,7-Dimethyl-6,7-dihydro-1H-purine is unique due to its specific methylation pattern, which can influence its chemical reactivity and biological activity. Unlike caffeine and theobromine, which are more commonly found in nature, this compound is primarily synthesized for research and industrial purposes .
特性
分子式 |
C7H10N4 |
|---|---|
分子量 |
150.18 g/mol |
IUPAC名 |
2,7-dimethyl-3,6-dihydropurine |
InChI |
InChI=1S/C7H10N4/c1-5-8-3-6-7(10-5)9-4-11(6)2/h4H,3H2,1-2H3,(H,8,10) |
InChIキー |
TZOQQULUBIVWKC-UHFFFAOYSA-N |
正規SMILES |
CC1=NCC2=C(N1)N=CN2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(NZ)-N-[(1,3,5-trimethylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11920761.png)



![5-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11920780.png)

![3-Fluoro-1-oxa-7-azaspiro[4.5]decane](/img/structure/B11920790.png)

![2,8-Diazaspiro[4.5]decan-4-amine](/img/structure/B11920806.png)

![6,8-Difluoroimidazo[1,5-A]pyridine](/img/structure/B11920817.png)
![2H-Indeno[5,4-D][1,2]oxazole](/img/structure/B11920819.png)
![Spiro[cyclopropane-1,3'-pyrrolo[3,2-C]pyridin]-2'(1'H)-one](/img/structure/B11920827.png)

